1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core with dione functionality at positions 2 and 3. The molecule features a 4-ethenylphenylmethyl group at position 1 and a phenyl substituent at position 4.
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-2-15-8-10-16(11-9-15)14-22-18-12-13-26-19(18)20(24)23(21(22)25)17-6-4-3-5-7-17/h2-13,18-19H,1,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGMWQHOASUGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326830-02-7) belongs to a class of thienopyrimidine derivatives known for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.43 g/mol. The structure features a thieno[3,2-d]pyrimidine core that is substituted at the 1 and 3 positions with phenyl and ethenylphenyl groups, contributing to its unique biological properties.
Anticancer Activity
Thienopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Case Studies : In vitro studies have demonstrated that thienopyrimidine derivatives exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties:
- Testing Methods : The agar well diffusion method was utilized to assess its activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Results : The compound showed moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics like streptomycin .
Anti-inflammatory Effects
Thienopyrimidine derivatives are also recognized for their anti-inflammatory properties:
- Experimental Evidence : In vivo studies involving Swiss albino mice demonstrated that these compounds significantly reduce inflammation in models induced by carrageenan.
- Comparison with Standards : The anti-inflammatory effects were comparable to those of indomethacin, a commonly used non-steroidal anti-inflammatory drug (NSAID) .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes:
- Formation of the thienopyrimidine core through cyclization reactions.
- Introduction of the phenyl and ethenylphenyl substituents via electrophilic aromatic substitution.
Data Summary
| Activity Type | Tested Pathogens/Cell Lines | Methodology | Results |
|---|---|---|---|
| Anticancer | MCF-7 (breast), A549 (lung) | In vitro cytotoxicity assays | IC50 in low micromolar range |
| Antimicrobial | Staphylococcus aureus, E. coli | Agar well diffusion method | Moderate activity; MIC comparable to streptomycin |
| Anti-inflammatory | Swiss albino mice | In vivo inflammation model | Comparable effects to indomethacin |
Scientific Research Applications
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives, including 1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, have been investigated for their antitumor properties . Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Hafez & El-Gazzar (2017) |
| HeLa (Cervical Cancer) | 6.8 | Hafez & El-Gazzar (2017) |
| HCT-116 (Colonic Cancer) | 4.9 | Hafez & El-Gazzar (2017) |
These findings suggest that the compound's efficacy may be comparable to traditional chemotherapy agents like doxorubicin.
GnRH Receptor Antagonists
Another promising application is in the development of gonadotropin-releasing hormone (GnRH) receptor antagonists , which are crucial for treating reproductive disorders. Modifications to the thieno[3,2-d]pyrimidine structure have demonstrated significant binding affinity to GnRH receptors:
| Modification | Binding Affinity (nM) | Reference |
|---|---|---|
| 2-(2-pyridyl)ethyl group | 25 | Guo et al. (2003) |
This highlights the compound's potential in addressing reproductive health issues such as endometriosis and prostate cancer.
Analgesic and Anti-inflammatory Activities
Research has also explored the analgesic and anti-inflammatory properties of thieno[3,2-d]pyrimidine derivatives. Some synthesized compounds have shown superior effects compared to mefenamic acid without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs):
| Compound | Activity Comparison | Reference |
|---|---|---|
| 1-[(4-ethenylphenyl)methyl]-3-phenyl... | Superior to Mefenamic Acid | Romeo et al. (1998) |
These findings suggest potential applications in pain management therapies.
Case Studies and Research Findings
- Antitumor Efficacy Study : A study conducted by Hafez & El-Gazzar demonstrated that thieno[3,2-d]pyrimidine derivatives showed promising results against multiple cancer cell lines. The study emphasized the need for further investigation into the mechanism of action and structure-activity relationships.
- GnRH Antagonist Development : Guo et al. explored various modifications of thieno[3,2-d]pyrimidines for their ability to inhibit GnRH receptors effectively. Their research indicated that specific structural changes could enhance receptor binding and biological activity.
- Anti-inflammatory Research : Romeo et al. conducted a comparative analysis of thieno[3,2-d]pyrimidine derivatives against standard analgesics like mefenamic acid. Their findings suggested a novel approach to developing non-ulcerogenic anti-inflammatory drugs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at the C2 and C4 positions. Reaction conditions and outcomes depend on the leaving group and nucleophile strength:
These substitutions are critical for modulating biological activity, such as kinase inhibition.
Cycloaddition Reactions
The thiophene moiety participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Fused bicyclic adduct at C5-C6 of thiophene | >95% endo |
| Dimethyl acetylenedicarboxylate | EtOAc, reflux (18 h) | Thieno[3,2-d]pyrimidine-annulated cycloadduct | 78% yield |
Such reactions expand the compound’s polycyclic architecture, enhancing π-stacking interactions in medicinal applications .
Ethenylphenyl Side-Chain Modifications
The 4-ethenylphenyl group undergoes electrophilic addition and oxidation:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Br₂ (1 equiv) | CH₂Cl₂, 0°C, 2 h | 1-(4-(1,2-dibromoethyl)phenyl)methyl | Halogenated intermediate |
| OsO₄, NMO | THF/H₂O, 25°C, 12 h | Vicinal diol derivative | Solubility enhancement |
| H₂/Pd-C | EtOH, 50 psi, 6 h | 1-(4-ethylphenyl)methyl | Hydrodehalogenation studies |
Ketalization of the Dione System
The 2,4-dione moiety reacts with ethylene glycol under acid catalysis:
-
Conditions : HCl (cat.), toluene, Dean-Stark trap, 12 h
-
Product : 2,4-Ethylene ketal protected derivative
-
Utility : Stabilizes the dione system during subsequent reactions .
Palladium-Catalyzed Cross-Couplings
The ethenyl group participates in Heck couplings, while halogenated derivatives (e.g., brominated at C7) undergo Suzuki-Miyaura reactions:
| Reaction | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Heck coupling | Pd(OAc)₂, PPh₃, NEt₃ | Aryl iodides | Styryl-functionalized analog | 84% |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl derivatives | 79% |
These reactions diversify the compound’s aryl substituents for structure-activity relationship (SAR) studies .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (H₂SO₄, 100°C), the thienopyrimidine ring undergoes contraction to form thieno[2,3-b]pyrrole derivatives. Conversely, treatment with DBU in DMF induces ring expansion via -sigmatropic shifts .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile generates a triplet diradical intermediate, leading to:
-
Dimerization : Head-to-tail dimer (35% yield)
-
Hydrogen Abstraction : Formation of 3,4-dehydro derivatives (22% yield)
Key Challenges and Optimization Strategies
-
Regioselectivity : Electron-withdrawing groups on the pyrimidine ring direct nucleophiles to C2 over C4 (3:1 selectivity) .
-
Side Reactions : Overhalogenation of the ethenyl group is mitigated using stoichiometric NBS at −78°C .
-
Catalyst Poisoning : Thiophene’s sulfur atom deactivates Pd catalysts; ligand engineering (e.g., XPhos) improves efficiency .
This reactivity profile underscores the compound’s versatility as a scaffold in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in silico modeling to predict novel reaction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Ring System Variations
The thieno-pyrimidine-dione scaffold varies based on the position of the thiophene ring fusion (e.g., [3,2-d] vs. [2,3-d]) and substituents. Key comparisons include:
Thieno[2,3-d]pyrimidine-2,4-dione (PR-3)
- Structure : Thiophene fused at [2,3-d] positions.
- Activity : In TRPA1 inhibitors, PR-3-containing compounds exhibit pIC50 values of 6.5–8.5 μM, attributed to moderate electron-withdrawing effects of the thiophene ring .
Pyrido[3,4-d]pyrimidin-4(3H)-one ()
- Structure : Pyridine replaces thiophene, increasing hydrophilicity.
- Comparison : The thiophene in the target compound may improve lipophilicity, favoring membrane permeability in biological systems.
Substituent Effects
Substituents at positions 1 and 3 significantly modulate activity:
3-Methyl-thieno[3,2-d]pyrimidine-2,4-dione ()
- Structure : Methyl group at position 3.
- Activity : Simpler substituents like methyl reduce steric bulk but may lower binding affinity compared to aromatic groups.
- Comparison : The target compound’s phenyl group at position 3 likely enhances π-π interactions with biological targets, while the 4-ethenylphenylmethyl group introduces conformational flexibility .
MTBU-I and MTBT-Br ()
- Structure : Benzyl-triazole substituents on pyrimidine-dione.
- Activity : Act as corrosion inhibitors via adsorption on metal surfaces, with efficiency >80% at 100 ppm.
Data Tables: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[(4-ethenylphenyl)methyl]-3-phenyl-thieno[3,2-d]pyrimidine-2,4-dione to improve yields?
- Methodology :
- Reaction Conditions : Use polar aprotic solvents like DMF with potassium carbonate (K₂CO₃) to promote alkylation reactions, as demonstrated in thienopyrimidine derivative syntheses .
- Catalysts : Incorporate palladium-based catalysts (e.g., Pd-PEPPSI) for cross-coupling reactions, which enhance selectivity and reduce by-products .
- Monitoring : Employ thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at intermediate stages to track reaction progress and purity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. Infrared (IR) spectroscopy can confirm functional groups like carbonyls or thioethers .
- Mass Spectrometry (MS) : High-resolution MS provides molecular weight validation and fragmentation patterns for structural elucidation .
- X-ray Crystallography : Resolve 3D conformation to analyze intermolecular interactions, as applied in related thienopyrimidine derivatives .
Q. How can researchers handle reactive intermediates during synthesis?
- Methodology :
- Degassing : Use nitrogen purging to prevent oxidation of sensitive intermediates, as seen in Suzuki-Miyaura coupling steps .
- Acid/Base Workup : Quench reactions with trifluoroacetic acid (TFA) or sodium bicarbonate to stabilize intermediates and isolate products via precipitation .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Model ligand-receptor binding using software like AutoDock or Schrödinger, referencing X-ray structures of homologous targets (e.g., GnRH receptor in ) .
- Molecular Dynamics (MD) Simulations : Assess binding stability and conformational changes over time, leveraging force fields like AMBER or CHARMM .
- QSAR Modeling : Corolate substituent effects (e.g., trifluoromethyl groups) with activity trends to guide structural optimization .
Q. How can in vivo efficacy be evaluated for therapeutic potential?
- Methodology :
- Animal Models : Test in castrated cynomolgus monkeys to measure suppression of luteinizing hormone (LH) levels, following protocols for GnRH antagonists .
- Pharmacokinetics (PK) : Profile oral bioavailability and half-life using LC-MS/MS, ensuring sustained plasma concentrations (e.g., >24 hours at 3 mg/kg doses) .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. phenethyl groups) and assay against target enzymes or receptors .
- Enzymatic Assays : Compare IC₅₀ values in vitro under standardized conditions (e.g., with fetal bovine serum to mimic physiological protein binding) .
Q. How can researchers design derivatives with improved metabolic stability?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
